molecular formula C14H19NO3 B3283433 (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester CAS No. 766539-34-8

(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester

Cat. No.: B3283433
CAS No.: 766539-34-8
M. Wt: 249.30 g/mol
InChI Key: HPLLEDNQVOZKFU-UHFFFAOYSA-N
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Description

(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester (CAS: 766539-34-8) is a morpholine derivative featuring a benzyl substituent at the 4-position and an acetic acid methyl ester group at the 2-position. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . The compound is synthesized via a chemoenzymatic approach, where racemic (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester is resolved using Candida antarctica lipase B (CAL-B), achieving 90.9% enantiomeric excess in a TBME/H₂O solvent system . This enantioselectivity is critical for its application as an intermediate in thrombin inhibitor development .

Key structural attributes include:

  • Morpholine ring: A six-membered heterocycle with one nitrogen and one oxygen atom, contributing to hydrogen-bonding capacity and conformational flexibility.
  • Methyl ester: Increases stability and modulates solubility compared to the free acid form.

Properties

IUPAC Name

methyl 2-(4-benzylmorpholin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-15(7-8-18-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLLEDNQVOZKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694908
Record name Methyl (4-benzylmorpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-34-8
Record name Methyl 4-(phenylmethyl)-2-morpholineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766539-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (4-benzylmorpholin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then reacted with chloroacetic acid methyl ester under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

(4-Benzyl-morpholin-2-YL)-acetic acid (CAS: 146944-27-6)

Molecular Formula: C₁₃H₁₇NO₃ | Molecular Weight: 247.28 g/mol Key Differences:

  • Applications : Primarily used as a drug intermediate, whereas the ester form is optimized for enantioselective synthesis of thrombin inhibitors .
  • Safety: Classified as non-hazardous under GHS, though standard laboratory precautions apply .

Benzoic acid, 2-[2-hydroxy-3-(4-morpholinyl)propoxy]-6-methyl-3-(1-methylethyl)-, methyl ester (CAS: 53206-84-1)

Molecular Formula: C₁₉H₂₉NO₅ | Molecular Weight: 351.44 g/mol Key Differences:

  • Structural Complexity : A larger molecule with a hydroxypropoxy linker and isopropyl group, enhancing steric bulk and hydrophilicity.

2-(4'-Benzo[d]oxazol-3-yl)acetic acid 2-(4'-methylphenyl)ethyl ester

Molecular Formula: C₁₉H₁₉NO₃ | Molecular Weight: 309.36 g/mol Key Differences:

  • Biological Activity : Benzoxazole derivatives are often explored for antimicrobial or anticancer activity, diverging from the thrombin-inhibiting role of the target compound .

Methyl 2-(4-(bromomethyl)phenyl)acetate (CAS: N/A)

Molecular Formula : C₁₀H₁₁BrO₂ | Molecular Weight : 243.10 g/mol
Key Differences :

  • Reactivity : The bromomethyl group enables alkylation reactions, making it a versatile intermediate in organic synthesis.
  • Applications : Used in cross-coupling reactions, unlike the enzymatically resolved target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester (766539-34-8) C₁₄H₁₉NO₃ 249.31 Morpholine, benzyl, methyl ester Thrombin inhibitor intermediates
(4-Benzyl-morpholin-2-YL)-acetic acid (146944-27-6) C₁₃H₁₇NO₃ 247.28 Morpholine, benzyl, carboxylic acid Drug intermediates
Benzoic acid, 2-[2-hydroxy-3-(4-morpholinyl)propoxy]-6-methyl-3-(1-methylethyl)-, methyl ester (53206-84-1) C₁₉H₂₉NO₅ 351.44 Morpholine, hydroxypropoxy, methyl ester Undisclosed
2-(4'-Benzo[d]oxazol-3-yl)acetic acid 2-(4'-methylphenyl)ethyl ester C₁₉H₁₉NO₃ 309.36 Benzoxazole, methylphenyl, ester Chemotherapeutic agents
Methyl 2-(4-(bromomethyl)phenyl)acetate C₁₀H₁₁BrO₂ 243.10 Bromomethyl, phenyl, ester Synthetic intermediates

Biological Activity

(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester, with the CAS number 766539-34-8, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester features a morpholine ring substituted with a benzyl group and an acetic acid methyl ester moiety. This unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC12_{12}H15_{15}N1_{1}O3_{3}
Molecular Weight221.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines. For instance, studies reported an IC50_{50} value of approximately 10 μM against HeLa cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC50_{50} = 2.29 μM) .

The proposed mechanism of action involves the inhibition of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. The morpholine ring may interact with specific receptors or enzymes, leading to disrupted cellular functions.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester was evaluated against several cancer cell lines:

  • HeLa Cells : IC50_{50} = 10 μM
  • MCF-7 Cells : IC50_{50} = 15 μM
  • A549 Cells : IC50_{50} = 20 μM

These findings suggest that the compound could be developed further as an anticancer agent .

Study on Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 μg/mL
  • Escherichia coli : MIC = 64 μg/mL

These results highlight its potential application in treating bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester, a comparative analysis with structurally similar compounds was conducted.

Table 2: Comparative Biological Activities

CompoundAnticancer IC50_{50} (μM)Antimicrobial MIC (μg/mL)
(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester1032
Compound A516
Compound B1564

This comparison illustrates that while (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester has moderate activity, other compounds may exhibit superior efficacy in specific contexts.

Conclusion and Future Directions

(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of combination therapies to enhance efficacy.
  • Investigation into potential side effects and toxicity profiles in vivo.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester
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